2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c25-17(22-19-21-16(12-27-19)15-9-5-2-6-10-15)13-28-20-24-23-18(26-20)11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFRAPZALLWLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of the compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as Oprea1_156001, is the enzyme human alkaline phosphatase (ALP). ALP plays a crucial role in many biological processes, including phosphate metabolism and bone mineralization.
Mode of Action
Oprea1_156001 interacts with its target, ALP, by binding to the enzyme’s active site. This binding inhibits the enzyme’s activity, leading to a decrease in the hydrolysis of phosphate esters, which is the primary function of ALP. The binding of Oprea1_156001 to ALP is non-competitive, meaning it binds to a site other than the active site, changing the enzyme’s shape and reducing its activity.
Biochemical Pathways
The inhibition of ALP by Oprea1_156001 affects the phosphate metabolism pathway. This can lead to downstream effects such as altered bone mineralization and changes in energy metabolism, given the role of phosphate in ATP production.
Result of Action
The molecular effect of Oprea1_156001’s action is the inhibition of ALP activity. On a cellular level, this could lead to changes in phosphate levels within cells, affecting various cellular processes. For example, decreased ALP activity could lead to reduced bone mineralization, given the role of ALP in this process.
Análisis Bioquímico
Biochemical Properties
The 1,3,4-oxadiazole derivatives, to which 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide belongs, have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties
Actividad Biológica
The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a derivative of oxadiazole and thiazole, which has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.41 g/mol
- CAS Number : 130781-77-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Lung Cancer Cells :
- A study synthesized several oxadiazole derivatives and tested them on the A549 human lung cancer cell line. The compound exhibited an IC50 value of less than 0.14 μM, indicating potent cytotoxic activity .
- Selectivity indices were also reported, demonstrating that these compounds could selectively target cancer cells while sparing normal cells.
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects involves apoptosis induction and cell cycle arrest. Flow cytometry analysis showed increased sub-G1 populations in treated cells, indicative of apoptosis .
- Additionally, compounds were found to inhibit MMP-9 enzyme activity, which is crucial for cancer metastasis .
-
Thiazole Derivatives :
- Thiazole moieties have been linked to enhanced anticancer activity. A study indicated that thiazole-containing compounds displayed IC50 values comparable to standard chemotherapeutics like doxorubicin . This suggests that the incorporation of thiazole into the structure may enhance biological activity.
Structure-Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. Key findings from SAR studies include:
- The presence of electron-donating groups on the phenyl rings significantly enhances cytotoxicity.
- Substituents at specific positions on the thiazole ring can modulate activity against different cancer types .
Summary of Biological Activities
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit promising antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. In vitro studies have shown that certain derivatives possess significant antibacterial activity, which could be attributed to the presence of the oxadiazole moiety that enhances membrane permeability and disrupts cellular functions .
Anticancer Potential
The anticancer activity of this compound has been investigated through various studies. For instance, derivatives have shown effectiveness against multiple cancer cell lines, including breast cancer (MCF7) and others. The mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways . Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression, making them potential candidates for further development as anticancer agents .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various enzymes, including acetylcholinesterase and lipoxygenase. These enzymes are crucial in several physiological processes and are often targets for therapeutic intervention in neurodegenerative diseases and inflammatory conditions . Studies have shown that some derivatives exhibit significant inhibitory effects, suggesting their utility in drug development for these conditions.
Organic Synthesis
The unique structural features of the compound allow it to serve as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules in pharmaceutical chemistry . The presence of sulfur and nitrogen atoms enhances its reactivity with electrophiles, facilitating the development of novel compounds with tailored properties.
Photophysical Properties
Research into the photophysical properties of oxadiazole derivatives indicates potential applications in optoelectronic devices. The compound's ability to absorb light at specific wavelengths can be exploited in developing sensors or light-emitting diodes (LEDs) .
Case Study 1: Anticancer Screening
In a study evaluating a series of thiazole and oxadiazole derivatives, researchers synthesized multiple compounds based on the structure of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The results showed that certain compounds exhibited over 70% growth inhibition against MCF7 cells when tested using the Sulforhodamine B assay. Molecular docking simulations revealed strong binding affinities with key proteins involved in cancer cell proliferation .
Case Study 2: Enzyme Inhibition Analysis
A derivative of the compound was tested for its inhibitory effects on acetylcholinesterase and lipoxygenase enzymes. The results indicated that it significantly reduced enzyme activity compared to controls, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and asthma .
Análisis De Reacciones Químicas
Phase I: Oxadiazole-Thiol Formation
Starting Material : Benzoic acid derivatives (e.g., 2-phenylacetic acid).
Key Steps :
-
Fischer Esterification : Conversion of benzoic acid to ethyl esters (e.g., ethyl-2-phenylacetate) under acidic conditions .
-
Hydrazide Formation : Reaction with hydrazine hydrate to yield 2-phenylacetohydrazide .
-
Cyclization : Treatment with carbon disulfide (CS₂) in alcoholic base (KOH/EtOH) to form 5-benzyl-1,3,4-oxadiazole-2-thiol .
Phase II: Electrophile Preparation
Objective : Synthesis of N-substituted bromoacetamides.
Procedure :
-
Reaction of bromoacetyl bromide with arylated/arenylated amines (e.g., 4-methyl-1,3-thiazol-2-amine) in aqueous alkaline medium .
-
Example: 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide is generated via nucleophilic substitution .
Phase III: Coupling Reaction
Mechanism :
-
The oxadiazole-thiol (nucleophile) reacts with bromoacetamide (electrophile) in DMF solvent.
-
Base : Lithium hydride (LiH) or sodium hydride (NaH) facilitates deprotonation and coupling .
Analytical Characterization
Methods Used :
Reaction Conditions and Considerations
Substitution Pattern Variations
Aralkyl/aryl Groups on Oxadiazole :
| Compound | Substitution | Example Structure |
|---|---|---|
| 8a | Phenyl | 5-phenyl-1,3,4-oxadiazole |
| 8b | 4-Methylphenyl | 5-(4-methylphenyl)-1,3,4-oxadiazole |
| 8q | Heteroaryl (e.g., pyridyl) | 5-(pyrid-3-yl)-1,3,4-oxadiazole |
Key Research Findings
-
Antimicrobial Activity : Derivatives like 6h showed significant activity against microbial strains, with minimum inhibitory concentrations (MICs) comparable to reference standards .
-
Enzyme Inhibition : Some analogs demonstrated moderate acetylcholinesterase (AChE) inhibition, suggesting potential therapeutic applications .
-
Cytotoxicity : Brine shrimp lethality assays revealed low cytotoxicity, supporting further biological evaluations .
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s analogs vary primarily in substituents on the oxadiazole and thiazole rings, influencing physicochemical properties and bioactivity. Key examples include:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
- Electron-withdrawing groups (e.g., nitro in 8h) increase melting points, likely due to enhanced intermolecular interactions .
Enzyme Inhibition
- Compound 129 (): Exhibits potent ALP inhibition (IC₅₀ = 0.420 ± 0.012 µM) with a binding energy of −7.90 kcal/mol, outperforming the standard (IC₅₀ = 2.80 µM). Molecular docking studies confirm strong interactions with ALP’s active site .
- Target Compound’s Analogs (): Derivatives with thiazole-oxadiazole hybrids show cholinesterase and α-glucosidase inhibition, though specific IC₅₀ values are unreported. Docking studies suggest similar binding modes due to shared pharmacophores .
Antimicrobial Activity
- 4-Acetamidophenyl Derivative (): Effective against S. aureus, highlighting the role of polar substituents in disrupting bacterial membranes .
- Benzofuran-Oxadiazole Hybrids (): Compounds like 2a and 2b show antimicrobial activity, suggesting that replacing benzyl with benzofuran may broaden spectrum efficacy .
Anticancer Potential
- Compound 129 (): Demonstrates anticancer activity, though mechanisms are unspecified. The trifluoromethyl group may contribute to cytotoxicity via metabolic interference .
Métodos De Preparación
Esterification of Phenylacetic Acid
Phenylacetic acid undergoes Fischer esterification to form ethyl phenylacetate. Reacting phenylacetic acid with ethanol in the presence of concentrated sulfuric acid under reflux yields the ester:
$$
\text{Phenylacetic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl phenylacetate}
$$
Conditions : Reflux for 4–6 hours at 80–90°C.
Hydrazide Formation
The ester is treated with hydrazine hydrate in ethanol to produce phenylacetohydrazide:
$$
\text{Ethyl phenylacetate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH}, \Delta} \text{Phenylacetohydrazide}
$$
Conditions : Reflux for 3–4 hours.
Cyclization with Carbon Disulfide
The hydrazide undergoes cyclization with carbon disulfide (CS$$2$$) in an alkaline medium (e.g., KOH/EtOH) to form 5-benzyl-1,3,4-oxadiazole-2-thiol :
$$
\text{Phenylacetohydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}, \Delta} \text{5-Benzyl-1,3,4-oxadiazole-2-thiol}
$$
Conditions : Reflux for 5–6 hours, followed by acidification with HCl to precipitate the product.
Phase II: Synthesis of 2-Bromo-N-(4-Phenyl-1,3-Thiazol-2-yl)Acetamide
The acetamide component is prepared via electrophilic substitution.
Preparation of 4-Phenyl-1,3-Thiazol-2-Amine
4-Phenyl-1,3-thiazol-2-amine is synthesized by condensing α-bromoacetophenone with thiourea in ethanol:
$$
\alpha\text{-Bromoacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH}, \Delta} \text{4-Phenyl-1,3-thiazol-2-amine}
$$
Conditions : Reflux for 2–3 hours.
Bromoacetylation
The amine reacts with bromoacetyl bromide in an alkaline aqueous medium (e.g., Na$$2$$CO$$3$$) to yield 2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide :
$$
\text{4-Phenyl-1,3-thiazol-2-amine} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Na}2\text{CO}3, \text{H}2\text{O}} \text{2-Bromoacetamide derivative}
$$
Conditions : Stirring at 0–5°C for 1–2 hours, followed by filtration and recrystallization from ethanol.
Phase III: Coupling of Oxadiazole-Thiol and Bromoacetamide
The final step involves a nucleophilic substitution reaction between the thiol and bromoacetamide.
Reaction Conditions
The oxadiazole-thiol and bromoacetamide are stirred in N,N-dimethylformamide (DMF) using sodium hydride (NaH) or lithium hydride (LiH) as a base:
$$
\text{5-Benzyl-1,3,4-oxadiazole-2-thiol} + \text{2-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide} \xrightarrow{\text{DMF, NaH}} \text{Target Compound}
$$
Conditions :
Workup and Purification
The product is precipitated by pouring the reaction mixture into ice-cold water, filtered, and recrystallized from ethanol or acetonitrile.
Spectral Characterization and Validation
Synthesized compounds are validated using:
- IR Spectroscopy : Confirmation of C=O (1640–1670 cm$$^{-1}$$), C=N (1580–1620 cm$$^{-1}$$), and S-H (2550–2600 cm$$^{-1}$$) bonds.
- $$^1$$H-NMR : Peaks for benzyl protons (δ 3.95–4.20 ppm), acetamide NH (δ 10.20–12.50 ppm), and aromatic protons (δ 7.20–8.00 ppm).
- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 408.5 for C$${20}$$H$${16}$$N$$4$$O$$2$$S$$_2$$).
Optimization and Alternative Approaches
Solvent and Base Variations
Q & A
Basic: What are the standard synthetic protocols for synthesizing 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Prepare the thiazole core (e.g., 4-phenyl-1,3-thiazol-2-amine) via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: React the thiazole amine with chloroacetyl chloride in a polar aprotic solvent (e.g., dioxane) using triethylamine as a base to form 2-chloro-N-(4-phenylthiazol-2-yl)acetamide .
- Step 3: Synthesize the 5-benzyl-1,3,4-oxadiazole-2-thiol nucleophile by cyclizing acylhydrazides with carbon disulfide under basic conditions.
- Step 4: Couple the thiol-containing oxadiazole with the chloroacetamide intermediate via nucleophilic substitution in solvents like DMF or THF, often under ultrasonication to enhance reaction efficiency .
Optimization Tip: Use statistical experimental design (e.g., factorial analysis) to minimize trial-and-error and identify critical parameters (e.g., solvent polarity, temperature) for yield improvement .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- IR Spectroscopy: Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S-H absence post-coupling).
- NMR (¹H/¹³C): Assign protons and carbons in the thiazole (δ 6.8–7.5 ppm for aromatic H) and oxadiazole (δ 8.1–8.3 ppm for benzyl protons) moieties .
- Mass Spectrometry (EI-MS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the bi-heterocyclic skeleton.
- Elemental Analysis: Ensure purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Advanced: How can computational methods predict this compound’s biological activity and binding mechanisms?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., alkaline phosphatase, PDB: 1EW2). Prioritize binding poses with low RMSD values and favorable ΔG (e.g., −7.90 kcal/mol for similar oxadiazole derivatives) .
- MD Simulations: Perform 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., hydrogen bond retention, root-mean-square fluctuation <2 Å) .
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on benzyl rings) with IC₅₀ values to predict activity cliffs .
Case Study: A derivative with a trifluoromethyl group showed 6.6-fold lower IC₅₀ (0.42 µM) than the standard (2.80 µM) against ALP due to enhanced hydrophobic interactions .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes. For example, if Km increases with unchanged Vmax, the compound is a competitive inhibitor .
- Assay Standardization: Control variables like enzyme source (human vs. recombinant), substrate concentration, and buffer pH.
- Meta-Analysis: Cross-reference data with structural analogs (e.g., replacing benzyl with pyridyl groups) to identify trends in substituent-driven activity .
Example: Discrepancies in acetylcholinesterase inhibition (e.g., IC₅₀ 17.25 µM vs. 56.23 µM for related compounds) may arise from differences in thiazole substituents .
Advanced: What strategies optimize the compound’s selectivity across multiple enzyme targets?
Methodological Answer:
- Pharmacophore Modeling: Identify key features (e.g., hydrogen bond acceptors in oxadiazole) using tools like Schrödinger’s Phase. Prioritize fragments with >3 feature matches to target enzymes (e.g., AChE vs. BChE) .
- Selectivity Screening: Use panel assays (e.g., 10+ enzymes) to quantify off-target effects. A derivative with a 4-methylthiazole moiety showed 3.2-fold selectivity for α-glucosidase over urease .
- Proteomics Profiling: Apply thermal shift assays to monitor protein stability changes upon ligand binding, identifying unintended targets .
Basic: How is the compound’s stability assessed under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td >200°C indicates suitability for high-temperature reactions).
- pH Stability Tests: Incubate the compound in buffers (pH 2–12) for 24h, then analyze via HPLC for degradation products (e.g., hydrolyzed acetamide).
- Light/Oxidation Stability: Expose to UV light (254 nm) or H₂O₂, monitoring changes by TLC or NMR .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Introduce polar groups (e.g., -SO₂NH₂) to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing solubility .
- Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., oxadiazole ring oxidation). Methylation at C-5 of the thiazole improved microsomal half-life from 15 to 45 minutes .
- Prodrug Strategies: Mask thiol groups with acetyl protection to enhance oral bioavailability, followed by esterase-mediated activation .
Advanced: What integrated computational-experimental approaches accelerate reaction design?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) to predict transition states and intermediates for novel coupling reactions .
- Machine Learning: Train models on existing reaction data (e.g., yields, solvents) to recommend optimal conditions (e.g., 72% predicted yield using DMF at 80°C) .
- High-Throughput Screening: Use robotic platforms to test 100+ conditions (e.g., catalysts, solvents) in parallel, validated by LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
